Sarcosine, N-lauroyl-, sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sarcosine, N-lauroyl-, sodium salt typically involves the acylation of sarcosine with lauric acid, followed by neutralization with sodium hydroxide. One common method includes reacting lauric acid with methanol and sodium bisulfate monohydrate at 75-85°C to produce methyl laurate. This intermediate is then reacted with sarcosine in the presence of sodium hydroxide to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous mixing and heating to ensure complete reaction and high yield. The final product is then purified and dried to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Sarcosine, N-lauroyl-, sodium salt primarily undergoes acylation and neutralization reactions during its synthesis. It can also participate in other chemical reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used .
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in halogenated derivatives .
Scientific Research Applications
Sarcosine, N-lauroyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and separation of membrane proteins and glycoproteins. .
Medicine: Investigated for its microbicidal properties, particularly against sexually transmitted diseases.
Industry: Commonly used in personal care products for its foaming and cleansing properties.
Mechanism of Action
The mechanism of action of Sarcosine, N-lauroyl-, sodium salt involves its ability to act as a surfactant. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property makes it effective in solubilizing and dispersing oils and dirt. Additionally, its anionic nature allows it to interact with positively charged molecules, aiding in the breakdown and removal of contaminants .
Comparison with Similar Compounds
Sarcosine, N-lauroyl-, sodium salt can be compared with other similar compounds such as:
Sodium lauryl sulfate: Another anionic surfactant commonly used in personal care products.
Sodium cocoyl isethionate: A mild surfactant derived from coconut oil, often used in cleansing products.
These comparisons highlight the uniqueness of this compound in terms of its mildness, biodegradability, and effectiveness in various applications.
Properties
IUPAC Name |
sodium;2-[dodecanoyl(methyl)amino]acetate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3.Na.H2O/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;;/h3-13H2,1-2H3,(H,18,19);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNJXHLSBXCKPS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30NNaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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